Bienvenue dans la boutique en ligne BenchChem!

4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Structural confirmation Mass spectrometry Quality control

The compound 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS 892671-70-4, molecular formula C18H21N7, molecular weight 335.415 g/mol) is a fully substituted 1,3,5-triazine derivative bearing imidazole, piperidine, and N-methylaniline substituents. It belongs to a class of heterocyclic small molecules investigated for potential biological activity, including kinase inhibition and CYP450 modulation, though publicly available pharmacological profiling data for this specific compound remain exceptionally scarce.

Molecular Formula C18H21N7
Molecular Weight 335.415
CAS No. 892671-70-4
Cat. No. B2811544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
CAS892671-70-4
Molecular FormulaC18H21N7
Molecular Weight335.415
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCCCC3)N4C=CN=C4
InChIInChI=1S/C18H21N7/c1-23(15-8-4-2-5-9-15)16-20-17(24-11-6-3-7-12-24)22-18(21-16)25-13-10-19-14-25/h2,4-5,8-10,13-14H,3,6-7,11-12H2,1H3
InChIKeyLRMZHNMYDPWHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS 892671-70-4): Sourcing & Differentiation Guide


The compound 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS 892671-70-4, molecular formula C18H21N7, molecular weight 335.415 g/mol) is a fully substituted 1,3,5-triazine derivative bearing imidazole, piperidine, and N-methylaniline substituents [1]. It belongs to a class of heterocyclic small molecules investigated for potential biological activity, including kinase inhibition and CYP450 modulation, though publicly available pharmacological profiling data for this specific compound remain exceptionally scarce [2]. Its closest structurally characterized analog is the N,N-diphenyl variant (CAS not assigned; SpectraBase Compound ID C8odeKDhnds), which differs solely by substitution at the exocyclic amine nitrogen [3].

Why 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine Cannot Be Casually Substituted


In the absence of published head-to-head biological data, differentiation for 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine must rest on its unique structural identity. The N-methyl-N-phenyl aniline moiety distinguishes it from the N,N-diphenyl analog, which is the only close relative with documented analytical characterization (NMR and GC-MS spectra) [1]. This single-point structural variation—replacement of a phenyl ring with a methyl group—can substantially alter lipophilicity, conformational flexibility, hydrogen-bonding capacity, and metabolic stability, all of which are critical determinants of target binding, selectivity, and pharmacokinetics [2]. A ZINC database entry confirms no known biological activity has been recorded for this compound as of the search date [3]. Consequently, procurement decisions must be driven by the specific structural requirements of the research program; no generic substitution can be assumed to preserve experimental outcomes.

Quantitative Differentiation Evidence for 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine


Structural Identity Confirmation: Exact Mass and Molecular Formula vs. N,N-Diphenyl Analog

The target compound (C18H21N7, exact mass 335.1858 Da) is differentiated from the N,N-diphenyl analog (C23H23N7, exact mass 397.2015 Da) by a mass difference of 61.0157 Da, consistent with replacement of one phenyl ring (C6H5, 77.0391 Da) with a methyl group (CH3, 15.0235 Da) [1]. This mass shift is readily resolvable by LC-MS or GC-MS and serves as an unambiguous identity confirmation check upon receipt.

Structural confirmation Mass spectrometry Quality control

Predicted Lipophilicity Differential: cLogP of Target vs. N,N-Diphenyl Analog

Using in silico prediction (ALOGPS 2.1), the target compound has a calculated logP of approximately 2.8, whereas the N,N-diphenyl analog has a calculated logP of approximately 4.2, a difference of ~1.4 log units [1]. This translates to a ~25-fold lower predicted octanol-water partition coefficient for the target compound, consistent with the replacement of a hydrophobic phenyl ring with a smaller methyl group.

Lipophilicity Drug-likeness ADME prediction

Absence of Documented Biological Activity Requires De-Risking by Structural Authentication

A search of the ZINC20 database (accessed 2026-05-09) returns the entry ZINC67739570 for this compound with the annotation 'There is no known activity for this compound' and 'There is currently no predicted activity for this compound' based on ChEMBL20 SEA predictions [1]. In contrast, several triazine-based PI3K inhibitors with morpholino substituents at the 6-position (e.g., compounds in patent WO2016079760A1) have reported IC50 values in the nanomolar range [2]. The target compound's piperidine substituent at the 6-position, combined with the imidazole at the 4-position and N-methyl-N-phenyl at the 2-position, represents a substitution pattern distinct from the morpholino-containing PI3K inhibitor series. No direct IC50, Ki, or EC50 data are available for comparison.

Biological activity Data gap Procurement risk

Analytical Reference Data Availability: NMR and MS Coverage Gap

The N,N-diphenyl analog has deposited 1H NMR and GC-MS spectra in the SpectraBase database (Wiley) [1]. No equivalent spectral data are publicly available for the target N-methyl-N-phenyl compound. The InChI Key for the target compound is LRMZHNMYDPWHLD-UHFFFAOYSA-N , enabling unambiguous database lookup, but the absence of published reference spectra means that in-house structural confirmation by NMR and HRMS is essential upon receipt. This represents a practical procurement consideration: sourcing from a vendor that provides a Certificate of Analysis with actual spectral data adds verifiable value.

Analytical characterization NMR spectroscopy Reference standards

Recommended Application Scenarios for 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration

This compound is best suited as a structurally defined entry point for scaffold-hopping campaigns targeting kinases or CYP450 enzymes where the 1,3,5-triazine core is a privileged scaffold. The unique combination of imidazole (4-position), piperidine (6-position), and N-methyl-N-phenyl (2-position) substituents provides a distinct vector set that is not represented in the morpholino-dominated PI3K inhibitor patent literature [1]. Its predicted moderate lipophilicity (cLogP ~2.8) suggests potential for favorable solubility relative to more lipophilic diphenyl analogs, making it a useful tool compound for establishing baseline SAR in a new chemical series.

Analytical Method Development and Reference Standard Qualification

Given the absence of published reference spectra, laboratories developing LC-MS or GC-MS methods for triazine-containing compound libraries can use this compound as a system suitability standard. Its distinct exact mass (335.1858 Da) and InChI Key (LRMZHNMYDPWHLD-UHFFFAOYSA-N) [1] enable unambiguous chromatographic tracking. Procurement with a vendor-provided Certificate of Analysis containing actual NMR and HRMS data transforms this compound into a qualified in-house reference material for method validation.

CYP3A4 Inhibition Screening in Antiviral Booster Research

The structural similarity to compounds claimed in patent families covering piperidine-linked imidazole and triazole derivatives as CYP3A4 inhibitors [1] suggests this compound may be evaluated as a potential pharmacokinetic enhancer. Its N-methyl-N-phenyl substitution pattern is distinct from the predominantly N,N-diaryl or N-alkyl-N-aryl examples in the patent literature, offering a novel chemotype for structure-based CYP3A4 inhibition studies. However, no direct CYP3A4 IC50 data exist for this compound; activity must be experimentally determined.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure, moderate molecular weight (335.415 g/mol), and absence of stereocenters make it an ideal candidate for computational docking and molecular dynamics simulations. Its predicted drug-like physicochemical profile (cLogP ~2.8, 7 nitrogen atoms as hydrogen bond acceptors, imidazole as a potential metal-coordinating group) enables in silico screening against a wide range of targets. Researchers can use this compound to generate testable binding hypotheses before committing to synthesis of more complex analogs [1].

Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.